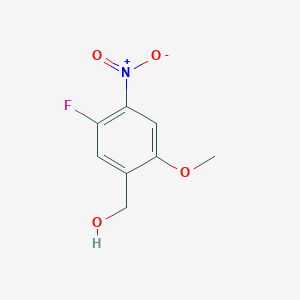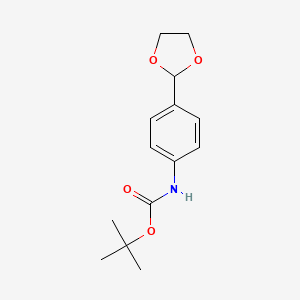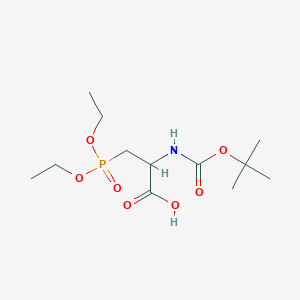
cis-1-Boc-4-Cbz-2,6-dimethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1-Boc-4-Cbz-2,6-dimethylpiperazine: is a heterocyclic compound that serves as a valuable building block in organic synthesis. It is characterized by the presence of a piperazine ring substituted with tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups, along with two methyl groups at the 2 and 6 positions. This compound is widely used in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Boc-4-Cbz-2,6-dimethylpiperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving appropriate diamine and diacid derivatives.
Introduction of Protecting Groups: The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are introduced using standard protecting group chemistry. This involves the reaction of the piperazine ring with tert-butyl chloroformate and benzyl chloroformate under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-1-Boc-4-Cbz-2,6-dimethylpiperazine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can remove the protecting groups, yielding the free piperazine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions bearing the protecting groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Free piperazine derivative.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of novel catalysts and ligands for asymmetric synthesis .
Biology:
- Investigated for its potential as a scaffold in the design of enzyme inhibitors.
- Studied for its role in modulating biological pathways and interactions .
Medicine:
- Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
- Explored for its potential therapeutic applications in treating various diseases .
Industry:
Mechanism of Action
The mechanism of action of cis-1-Boc-4-Cbz-2,6-dimethylpiperazine is primarily related to its ability to interact with biological targets through its piperazine ring and protecting groups. The compound can form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
cis-1-Boc-4-Cbz-piperazine: Lacks the methyl groups at the 2 and 6 positions.
trans-1-Boc-4-Cbz-2,6-dimethylpiperazine: Has a different stereochemistry at the piperazine ring.
cis-1-Boc-4-Cbz-2-methylpiperazine: Contains only one methyl group at the 2 position.
Uniqueness:
- The presence of both tert-butoxycarbonyl and benzyloxycarbonyl protecting groups provides enhanced stability and selectivity in synthetic applications.
- The methyl groups at the 2 and 6 positions contribute to the compound’s unique steric and electronic properties, making it a valuable intermediate in the synthesis of complex molecules.
Properties
Molecular Formula |
C19H28N2O4 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-O-benzyl 1-O-tert-butyl (2R,6S)-2,6-dimethylpiperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C19H28N2O4/c1-14-11-20(17(22)24-13-16-9-7-6-8-10-16)12-15(2)21(14)18(23)25-19(3,4)5/h6-10,14-15H,11-13H2,1-5H3/t14-,15+ |
InChI Key |
BQDWTKGOXJXCIY-GASCZTMLSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1C(=O)OC(C)(C)C)C)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1CN(CC(N1C(=O)OC(C)(C)C)C)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-Phenylvinyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B11926242.png)


![(S)-2-Hydroxy-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11926255.png)



![1-Cbz-3-[Boc(cyclopropyl)amino]piperidine](/img/structure/B11926292.png)
![2-[2,4-dimethyl-6-(oxan-4-yl)phenoxy]-N-[(Z)-1H-indol-6-ylmethylideneamino]acetamide](/img/structure/B11926298.png)





